2,7-Dibromo-imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC13509955
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Br2N2 |
|---|---|
| Molecular Weight | 275.93 g/mol |
| IUPAC Name | 2,7-dibromoimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C7H4Br2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H |
| Standard InChI Key | XEMZFTVAFSIORL-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C2C=C1Br)Br |
| Canonical SMILES | C1=CN2C=C(N=C2C=C1Br)Br |
Introduction
Structural and Chemical Profile
Molecular Characteristics
2,7-Dibromo-imidazo[1,2-a]pyridine features a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring and bromine atoms at positions 2 and 7 of the pyridine moiety (Figure 1). Its molecular formula is C₇H₄Br₂N₂, with a molar mass of 275.93 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2,7-dibromoimidazo[1,2-a]pyridine |
| CAS Number | 84714255 |
| SMILES | C1=CN2C=C(N=C2C=C1Br)Br |
| InChI Key | XEMZFTVAFSIORL-UHFFFAOYSA-N |
| PubChem CID | 84714255 |
The compound’s planar structure and electron-deficient aromatic system make it amenable to electrophilic substitutions and metal-catalyzed cross-coupling reactions .
Synthesis and Optimization
General Synthetic Pathways
Imidazo[1,2-a]pyridines are typically synthesized via cyclization reactions between 2-aminopyridines and α-halo carbonyl compounds. For 2,7-dibromo derivatives, bromination steps are integrated post-cyclization or during intermediate stages . A representative approach involves:
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Formation of Pyridinium Salt: Reaction of 2-aminopyridine with phenacyl bromide generates a pyridinium intermediate .
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Cyclization: Base-mediated intramolecular cyclization (e.g., using DBU) yields the imidazopyridine core .
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Bromination: Electrophilic bromination at positions 2 and 7 using brominating agents like NBS or Br₂.
Green Chemistry Advances
Recent protocols emphasize sustainability. For example, Veer and Singh (2019) demonstrated DBU-catalyzed cyclization in aqueous ethanol, achieving yields of 65–94% for analogous 2-arylimidazo[1,2-a]pyridines . This method reduces reliance on volatile organic solvents, aligning with green chemistry principles .
Physicochemical Properties and Applications
Solubility and Stability
The compound’s low polarity (logP ≈ 2.8) limits aqueous solubility but enhances lipid membrane penetration, making it suitable for CNS-targeted therapies . Stability studies indicate degradation <5% under ambient conditions over six months.
Materials Science Applications
Bromine substituents enable Suzuki-Miyaura cross-coupling, facilitating incorporation into conjugated polymers for optoelectronics. Preliminary studies suggest utility in organic light-emitting diodes (OLEDs).
Future Research Directions
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Targeted Drug Discovery: Structure-activity relationship (SAR) studies to optimize bromine positioning for enhanced pharmacokinetics .
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Synthetic Scalability: Developing continuous-flow systems to improve yield and reduce waste in large-scale production .
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Mechanistic Studies: Elucidating the role of ALDH1A3 inhibition in GBM and identifying off-target effects .
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